molecular formula C28H22N2 B4845575 2,8-dimethyl-6,12-diphenyldibenzo[b,f][1,5]diazocine

2,8-dimethyl-6,12-diphenyldibenzo[b,f][1,5]diazocine

Cat. No.: B4845575
M. Wt: 386.5 g/mol
InChI Key: DAGDELLGIOVMJB-UHFFFAOYSA-N
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Description

2,8-Dimethyl-6,12-diphenyldibenzo[b,f][1,5]diazocine is a tricyclic heterocyclic compound featuring a seven-membered diazocine ring fused with two benzene rings. The molecule is substituted with methyl groups at positions 2 and 8 and phenyl groups at positions 6 and 12.

Properties

IUPAC Name

2,8-dimethyl-6,12-diphenylbenzo[c][1,5]benzodiazocine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2/c1-19-13-15-25-23(17-19)27(21-9-5-3-6-10-21)30-26-16-14-20(2)18-24(26)28(29-25)22-11-7-4-8-12-22/h3-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGDELLGIOVMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C3=C(C=CC(=C3)C)N=C2C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-dimethyl-6,12-diphenyldibenzo[b,f][1,5]diazocine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a dibenzodiazocine intermediate, followed by methylation and phenylation steps to introduce the desired substituents. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the process generally involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities. Quality control measures are crucial to maintain the consistency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,8-Dimethyl-6,12-diphenyldibenzo[b,f][1,5]diazocine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The diazocine ring allows for substitution reactions, where functional groups can be replaced with other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2,8-Dimethyl-6,12-diphenyldibenzo[b,f][1,5]diazocine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,8-dimethyl-6,12-diphenyldibenzo[b,f][1,5]diazocine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system under study.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Dibenzo[b,f][1,5]diazocine Derivatives
Compound Substituents Bridging Group Conformation Key References
2,8-Dimethyl-6,12-diphenyldibenzo[b,f][1,5]diazocine 2,8-Me; 6,12-Ph None (planar diazocine) Rigid, steric hindrance from phenyl groups
Tröger’s Base (2,8-dimethyl-6H,12H-5,11-methanodibenzo[b,f][1,5]diazocine) 2,8-Me Methano bridge (-CH₂-) V-shaped, chiral
2,8-Dibromo-6H,12H-6,12-epoxydibenzo[b,f][1,5]dioxocine 2,8-Br; 6,12-O (epoxy) Epoxy bridge (-O-) Planar oxocine ring
Unsymmetrical Diazocine-6,12-diones (e.g., 10h, 10p) Varied substituents (Cl, Br, OMe, etc.) Lactam (dione) Flexible with substituent-dependent twist

Key Observations :

  • The target compound lacks a bridging group, unlike Tröger’s base (methano bridge) or epoxy-dioxocines, resulting in a more planar structure.
  • Tröger’s base exhibits a rigid V-shaped geometry due to its methano bridge, creating a chiral environment with two stereogenic nitrogen atoms. This structural feature is exploited in chiral separations and polymer design .
  • Diazocine-diones (e.g., 10h, 10p) feature lactam rings, enhancing hydrogen-bonding capacity and enabling structural diversification for biological activity .

Key Observations :

  • Symmetrical diazocines (e.g., Tröger’s base) are synthesized via dimerization or condensation, while unsymmetrical derivatives require stepwise coupling .
  • The target compound’s synthesis likely parallels methods for diphenyl-substituted diazocines, involving cross-coupling of halogenated precursors with phenyl Grignard reagents .

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Melting Point (°C) Solubility Stability Notable Features
This compound Not reported Low in polar solvents High (steric protection) High molecular weight (638.8 g/mol)
Tröger’s Base 133–136 Soluble in CHCl₃, DCM Thermally stable Chiral, V-shape, density 1.21 g/cm³
Epoxy-dioxocine () Not reported Moderate in DMSO Sensitive to hydrolysis Br substituents enhance reactivity
Diazocine-dione 10h 255–256 Poor in water Stable under reflux Cytotoxic (IC₅₀ = 107–170 µM)

Key Observations :

  • The target compound’s diphenyl groups likely reduce solubility in polar solvents, while methyl groups enhance thermal stability.
  • Tröger’s base is notable for its chiral resolution and applications in microporous polymers .

Biological Activity

2,8-Dimethyl-6,12-diphenyldibenzo[b,f][1,5]diazocine is a complex organic compound belonging to the dibenzo diazocine family. Its unique structure allows for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C26H24N2
  • Molecular Weight : 396.49 g/mol
  • IUPAC Name : 2,8-dimethyl-6,12-diphenyl-dibenzo[b,f][1,5]diazocine

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its cytotoxic effects against cancer cell lines and its potential antibacterial properties.

Cytotoxicity Studies

A significant aspect of the biological activity of this compound is its cytotoxic effect on cancer cells. In a study evaluating the cytotoxic efficacy of dibenzo[b,f][1,5]diazocines, including derivatives like this compound, the following findings were reported:

CompoundCell LineIC50 (µM) at 24hIC50 (µM) at 48h
This compoundHeLa75.370.4
This compoundU8775.472.0
Control (DMSO)HeLa>200>200
Control (DMSO)U87>200>200

The results indicate that the compound exhibits significant cytotoxicity against both HeLa and U87 cancer cell lines with an IC50 value around 75 µM after 24 hours of treatment .

Antibacterial Activity

In addition to its antitumor properties, the compound has also been assessed for antibacterial activity. Preliminary tests showed that it could inhibit the growth of certain bacterial strains. The effectiveness varied significantly depending on the concentration used and the specific bacterial species tested.

The mechanism through which this compound exerts its biological effects appears to involve interactions with cellular targets that lead to apoptosis in cancer cells. This may occur through the following pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation.
  • Signal Transduction Modulation : It could affect pathways related to cell survival and apoptosis.

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

  • Study on Cancer Cell Lines : A comprehensive study involving multiple cancer cell lines demonstrated that derivatives of dibenzo[b,f][1,5]diazocines could selectively induce cytotoxicity while sparing normal cells .
  • Antibacterial Testing : Another study focused on assessing the antibacterial properties against Gram-positive and Gram-negative bacteria showed promising results with specific derivatives exhibiting significant inhibition zones.

Q & A

Q. What are the standard synthetic routes for 2,8-dimethyl-6,12-diphenyldibenzo[b,f][1,5]diazocine, and how can reaction conditions be optimized?

Methodological Answer : The synthesis typically involves cyclocondensation of substituted aromatic precursors with amines under controlled conditions. For example, derivatives of dibenzo[b,f][1,5]diazocines are synthesized via [1,5]-diaza shifts or methanodi-bridge formation, as seen in analogous compounds like dimethyl 6H,12H-5,11-methanodibenzo[b,f][1,5]diazocine-2,8-diacetate . Key parameters include:

  • Temperature : Reactions often proceed at 80–120°C in anhydrous solvents (e.g., DCM or THF).
  • Catalysts : Lewis acids (e.g., AlCl₃) enhance cyclization efficiency.
  • Substituent Effects : Methyl and phenyl groups at positions 2,8,6,12 require precise stoichiometry to avoid steric hindrance.

Table 1 : Representative Yields for Analogous Derivatives

SubstituentsYield (%)ConditionsRef.
2,8-Dimethoxy94%DCM, 24h, 80°C
2,8-Dibromo90%Hexane/DCM, 48h, 100°C

Q. How is the crystal structure of this compound determined, and what key bond parameters are observed?

Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. For example, monoclinic crystals (space group P2₁/n) of a related compound show:

  • Unit Cell Dimensions : a = 11.559 Å, b = 10.957 Å, c = 28.976 Å, β = 100.08° .
  • Key Angles : C13–C21–N1 = 121.58°, C20–C21–N1 = 118.83°, indicating slight distortion due to methyl/phenyl substituents .
  • Torsional Strain : The methanodi-bridge introduces torsional angles of ~71°–74° in the diazocine ring .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic structure and substituent effects in this compound?

Methodological Answer : Density Functional Theory (DFT) with basis sets like B3LYP/6-311+G(d,p) can predict:

  • HOMO-LUMO Gaps : Methyl groups at 2,8 positions reduce the gap by 0.3–0.5 eV compared to unsubstituted analogs.
  • NBO Analysis : Delocalization of electron density from nitrogen lone pairs into the aromatic system stabilizes the diazocine core .
  • AI-Driven Optimization : Machine learning models (e.g., COMSOL Multiphysics integration) can simulate reaction pathways and predict substituent compatibility .

Q. How do substituents at positions 2,8,6,12 influence photophysical properties, and what experimental designs validate these effects?

Methodological Answer :

  • UV-Vis Spectroscopy : Phenyl groups at 6,12 enhance π-π* transitions (λmax ~320 nm), while methyl groups induce hypsochromic shifts.
  • Fluorescence Quenching : Electron-withdrawing substituents (e.g., Br at 2,8) reduce quantum yield by 40% due to enhanced intersystem crossing .
  • Factorial Design : A 2² factorial experiment (varying methyl/phenyl groups) identifies synergistic effects on Stokes shift .

Q. How can contradictions in XRD and NMR data be resolved during structural elucidation?

Methodological Answer :

  • Multi-Technique Validation : Cross-validate XRD bond lengths (e.g., C–N = 1.34–1.38 Å) with <sup>13</sup>C NMR chemical shifts (δ ~150 ppm for aromatic carbons adjacent to N) .
  • Disorder Modeling : For disordered methanodi-bridges, refine occupancy factors using SHELXL (R1 < 0.05) .
  • Dynamic Effects : Variable-temperature NMR resolves conformational flexibility (e.g., ring puckering at 298 K vs. 100 K) .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly for halogenated derivatives, and how can reproducibility be improved?

Methodological Answer :

  • Side Reactions : Bromination at 2,8 positions competes with electrophilic aromatic substitution at unintended sites. Use directing groups (e.g., acetate at 2,8) to suppress byproducts .
  • Purification Challenges : Halogenated analogs exhibit low solubility in polar solvents. Optimize column chromatography (e.g., SiO₂ with hexane/DCM gradients) .

Table 2 : Yield Variation in Halogenated Derivatives

DerivativeYield (%)Purity (HPLC)
2,8-Dibromo90%98%
4,10-Dichloro72%85%

Q. How does the methanodi-bridge influence thermodynamic stability compared to non-bridged analogs?

Methodological Answer :

  • DSC/TGA Analysis : Bridged derivatives show 20–30°C higher decomposition temperatures due to reduced ring strain.
  • Theoretical Framework : Apply Benson group increment theory to calculate strain energy (~15 kcal/mol lower for bridged systems) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,8-dimethyl-6,12-diphenyldibenzo[b,f][1,5]diazocine
Reactant of Route 2
2,8-dimethyl-6,12-diphenyldibenzo[b,f][1,5]diazocine

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